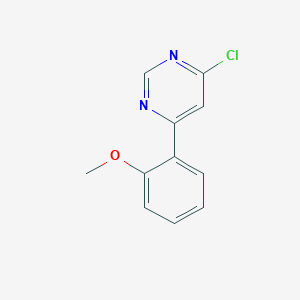

4-Chloro-6-(2-methoxyphenyl)pyrimidine

描述

Significance of the Pyrimidine (B1678525) Heterocyclic Scaffold in Modern Organic Synthesis

The pyrimidine nucleus is one of the most important heterocyclic scaffolds in medicinal chemistry and the broader field of organic synthesis. nih.govrsc.org Its prevalence is rooted in its fundamental role in nature; the pyrimidine structure is a core component of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of DNA and RNA. mdpi.comhoffmanchemicals.com This biological ubiquity has inspired chemists to explore pyrimidine derivatives for a vast array of applications.

The pyrimidine scaffold is considered a "privileged structure" in drug discovery. nih.gov This means its framework is capable of binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Consequently, pyrimidine derivatives have been developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. nih.govthieme.de The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, like the phenyl ring, and its capacity to form hydrogen bonds are key to its success in interacting with biological macromolecules. thieme.de This versatility makes the synthesis of novel pyrimidine derivatives a continuing focus of research aimed at discovering new and more effective therapeutic agents. hoffmanchemicals.com

Overview of Halogenated and Aryl-Substituted Pyrimidines in Contemporary Chemical Research

The introduction of halogen atoms and aryl groups onto the pyrimidine ring significantly expands its synthetic utility and biological potential. Halogenated pyrimidines, in particular, are highly valuable intermediates in organic synthesis. guidechem.comgoogle.com The carbon-halogen bond, especially a carbon-chlorine bond at the 2, 4, or 6 positions of the pyrimidine ring, is susceptible to nucleophilic substitution. nih.gov This reactivity allows for the straightforward introduction of various functional groups, including amines, alcohols, and thiols, providing a powerful method for building molecular complexity. mdpi.com The reaction of chloropyrimidines with amines is one of the most crucial and widely used reactions in pyrimidine chemistry for creating libraries of biologically active compounds. nih.gov

Aryl-substituted pyrimidines are another critical class of compounds, frequently investigated for their pharmacological properties. rsc.org The presence of an aryl group can influence the molecule's conformation, electronic properties, and ability to engage in pi-stacking interactions with biological targets. google.com Many aryl-pyrimidine derivatives have been explored as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. rsc.orghoffmanchemicals.com Dihydropyrimidinones (DHPMs) substituted with a phenyl ring, for instance, are known to target the kinesin Eg5, presenting a promising approach for cancer treatment with potentially fewer side effects than traditional chemotherapeutics. The combination of a halogen and an aryl substituent on the pyrimidine ring, therefore, creates a bifunctional scaffold with both a reactive site for further modification (the chloro group) and a group that can confer significant biological activity (the aryl moiety).

Academic Research Rationale and Scope for 4-Chloro-6-(2-methoxyphenyl)pyrimidine

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, a strong academic rationale for its synthesis and study can be constructed based on the well-established chemistry of its constituent parts. The compound serves as a key potential intermediate for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry.

The primary rationale for investigating this compound lies in its identity as a 4-chloro-6-aryl-pyrimidine. This class of molecules are common key intermediates in the synthesis of enzyme inhibitors. guidechem.com The chlorine atom at the 4-position acts as a leaving group, readily displaced by nucleophiles. This allows for the strategic introduction of various amine-containing fragments, a common approach in the development of kinase inhibitors. The 2-methoxyphenyl group at the 6-position provides a specific structural and electronic profile that can be used to probe the binding pockets of target enzymes.

The scope of research for this compound would likely involve its use as a foundational building block in the following areas:

Medicinal Chemistry: Its primary application would be in the synthesis of novel, biologically active compounds. By reacting it with a diverse range of amines, researchers could generate a library of 4-amino-6-(2-methoxyphenyl)pyrimidine derivatives for screening against various biological targets, such as protein kinases implicated in cancer. nih.gov

Organic Synthesis Methodology: The compound could be used as a model substrate to explore new cross-coupling reactions or nucleophilic aromatic substitution conditions, further expanding the synthetic chemist's toolkit for modifying pyrimidine systems.

The table below illustrates the characteristics of related compounds, highlighting the general utility of this structural class.

| Compound Name | Key Structural Features | Primary Research Application |

| 4-Chloro-6-(substituted-phenyl)-pyrimidines | 4-Chloro group for substitution, variable phenyl group | Key intermediates for various enzyme inhibitors. guidechem.com |

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 4-Chloro group, other functional groups for modification | Building block for kinase inhibitors and antiviral agents. |

| N-Phenyl-4-pyrimidinamine derivatives | Amino group at C4, phenyl group | B-cell lymphoma 6 (BCL6) inhibitors for cancer therapy. nih.gov |

| 4-Phenoxy-pyrimidine derivatives | Phenoxy group at C4 | Dual VEGFR-2/c-Met inhibitors for cancer therapy. rsc.org |

The synthesis of this compound itself would likely follow established protocols for creating 4-chloro-6-aryl pyrimidines, which can be prepared using conventional heating or microwave assistance. guidechem.com The specific electronic nature of the 2-methoxyphenyl substituent would influence the reaction conditions required for both its synthesis and its subsequent derivatization.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-(2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDRJPOECQRJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 2 Methoxyphenyl Pyrimidine

Strategies for Constructing the Pyrimidine (B1678525) Ring System

The formation of the central pyrimidine heterocycle is a foundational step in the synthesis. Various methods have been developed, ranging from the convergence of multiple components in a single step to the cyclization of pre-functionalized linear molecules.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as pyrimidines, from three or more starting materials in a single operation. These reactions are valued for their high atom economy and ability to rapidly generate molecular diversity. bohrium.comfigshare.com

A notable MCR approach for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. organic-chemistry.orgacs.orgacs.org This process proceeds through a sequence of condensation and dehydrogenation steps to selectively form C-C and C-N bonds, ultimately leading to the aromatic pyrimidine ring. bohrium.comacs.orgacs.org The use of PN5P–Ir–pincer complexes as catalysts has been shown to be particularly efficient for this transformation. organic-chemistry.orgacs.orgacs.org This sustainable method utilizes alcohols, which can be derived from biomass, and liberates only hydrogen and water as byproducts. organic-chemistry.orgacs.orgacs.org The regioselectivity of this protocol allows for the synthesis of unsymmetrically substituted pyrimidines. bohrium.comfigshare.com While not forming the chloro-substituted target directly, this MCR could be adapted to build a pyrimidine core that is later chlorinated.

Another MCR strategy is the three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which synthesizes 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in a single step. organic-chemistry.org

Table 1: Overview of Selected Multi-component Reactions for Pyrimidine Synthesis

| Catalyst/Promoter | Reactants | Key Features | Reference |

|---|---|---|---|

| PN5P–Ir–pincer complexes | Amidines, Alcohols (up to 3) | Sustainable, Regioselective, High Yields (up to 93%) | bohrium.com, organic-chemistry.org, acs.org |

| Zinc Chloride (ZnCl₂) | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |

The most traditional and widely employed method for pyrimidine ring construction is the condensation of a three-carbon (C-C-C) fragment with a compound containing an N-C-N unit, such as amidines, ureas, or guanidines. bu.edu.eg This approach, often referred to as a [3+3] cycloaddition, forms the heterocyclic ring through the formation of two new C-N bonds.

For instance, β-formyl enamides can undergo cyclization with urea, using samarium chloride as a catalyst under microwave irradiation, to yield pyrimidine derivatives. bu.edu.eg Similarly, the reaction of ketones with nitriles under basic conditions, catalyzed by copper, provides a facile route to diversely functionalized pyrimidines. mdpi.com This reaction is believed to involve the nitrile acting as an electrophile, followed by consecutive C-C and C-N bond formations. mdpi.com

A protocol for the single-step synthesis of pyrimidines by the direct condensation of N-vinyl or N-aryl amides with nitriles has also been described. nih.gov This method involves amide activation with trifluoromethanesulfonic anhydride, followed by nucleophilic addition of the nitrile and subsequent annulation to afford the pyrimidine product. nih.gov

Oxidative annulation represents a powerful strategy for synthesizing aromatic heterocycles. These reactions often involve the formation of C-H/N-H bonds under oxidizing conditions to construct the ring system.

One such method involves the oxidative annulation of acetophenone-formamide conjugates to produce 4-arylpyrimidines. organic-chemistry.org This reaction is promoted by an oxidant like potassium persulfate (K₂S₂O₈). organic-chemistry.orgmdpi.com A proposed mechanism involves the formation of a sulfenium ion when DMSO is used as a methine equivalent. mdpi.com

Another approach is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. organic-chemistry.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish the pyrimidine ring. organic-chemistry.org These dehydrogenation steps are crucial for the aromatization of the newly formed ring. bohrium.comacs.orgacs.org

Introduction of the (2-Methoxyphenyl) Moiety

Once the pyrimidine core, typically a di-chlorinated precursor like 4,6-dichloropyrimidine (B16783), is formed, the next critical step is the introduction of the 2-methoxyphenyl group at the C6 position. This is commonly achieved through modern cross-coupling reactions or classical nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is particularly well-suited for this purpose. researchgate.netmdpi.commdpi.com

In a typical synthesis, 4,6-dichloropyrimidine serves as the starting material. A regioselective mono-arylation can be achieved by reacting it with one equivalent of (2-methoxyphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. mdpi.comnih.gov The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring often allows for selective substitution, although reaction conditions can be tuned to influence selectivity. researchgate.netmdpi.com A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle. mdpi.comresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Dichloropyrimidines

| Palladium Catalyst | Ligand (if separate) | Base | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane (B91453) | Arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine | mdpi.com |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Methanol (MeOH) | Optimized conditions for high yield | acs.org |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene (B28343)/Water | Coupling with hetero(aryl) boronic acids | nih.gov |

This method's broad functional group tolerance and generally high yields make it a preferred strategy for synthesizing aryl-substituted pyrimidines like the target compound. researchgate.netmdpi.com

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated heterocycles. In this process, a nucleophile replaces a leaving group (like a chlorine atom) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

For dichloropyrimidines, SNAr reactions can be regioselective. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com This is attributed to the greater stabilization of the anionic intermediate when the attack occurs at the C4/C6 position. stackexchange.com

While the outline suggests using functionalized anilines or phenols, direct SNAr with a 2-methoxyphenoxide to form the C-C bond of the target compound is not a standard transformation. SNAr is typically used to form C-N, C-O, or C-S bonds. For instance, treating 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) leads to the exclusive mono-displacement of the chlorine at the C4 (or C6) position to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. mdpi.com Similarly, amination of 4-chloropyrrolopyrimidines with various anilines can be achieved in water, often promoted by acid. nih.gov This highlights the utility of SNAr for introducing heteroatom-linked substituents onto a pre-existing chloropyrimidine core.

Therefore, in the context of synthesizing 4-Chloro-6-(2-methoxyphenyl)pyrimidine, the SNAr reaction is more relevant for subsequent modifications of the chloro group rather than for the primary introduction of the 2-methoxyphenyl moiety, which is a C-C bond forming step best accomplished by cross-coupling.

Introduction and Retention of the Chloro Group

Chlorination of Pyrimidine Precursors

A primary method for introducing the chloro group is through the chlorination of a corresponding pyrimidine precursor, typically a hydroxypyrimidine. This transformation is commonly achieved using standard chlorinating agents. The precursor, 4-hydroxy-6-(2-methoxyphenyl)pyrimidine, can be synthesized first, followed by a chlorination step.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for converting hydroxypyrimidines to chloropyrimidines. google.com The reaction mechanism involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This method is a staple in heterocyclic chemistry for its reliability. Another potent chlorinating agent is phosgene, which can be used in the presence of a suitable acid scavenger, such as a tertiary or heterocyclic amine, to drive the reaction. google.com The choice of chlorinating agent and reaction conditions is critical to ensure high yield and prevent unwanted side reactions.

| Reagent | Typical Conditions | Precursor | Reference |

| Phosphorus oxychloride (POCl₃) | Reflux, often with a base like dimethylaniline | 4-Hydroxypyrimidine derivative | google.com |

| Phosgene (COCl₂) | With an acid scavenger (e.g., tertiary amine) | 4,6-Dihydroxypyrimidine | google.com |

| Triphenylphosphine Dichloride (Ph₃PCl₂) | Varies | 4,6-Dihydroxypyrimidine | google.com |

Selective Functionalization of Polychlorinated Pyrimidines

An alternative strategy involves starting with a more readily available polychlorinated pyrimidine, such as 4,6-dichloropyrimidine, and selectively functionalizing one of the chloro positions. The different positions on the pyrimidine ring (C-2, C-4, C-6) exhibit different reactivities towards nucleophiles, which can be exploited for selective synthesis.

For instance, in 4,6-dichloropyrimidines, the C-4 and C-6 positions are generally more reactive towards nucleophilic substitution than the C-2 position. researchgate.net The selective reaction at one of these positions can be achieved by carefully controlling reaction parameters such as temperature, solvent, and the stoichiometry of the nucleophile. A nucleophilic aromatic substitution (SNAr) reaction with a (2-methoxyphenyl) nucleophile (e.g., generated from an organometallic reagent) on 4,6-dichloropyrimidine could potentially yield the target compound, although controlling monosubstitution can be challenging. Similarly, starting with a precursor like 4,6-dichloro-2-(methylthio)pyrimidine allows for regioselective substitution at the C-4 or C-6 position by nucleophiles like sodium ethoxide under mild conditions. mdpi.com

Integrated Synthetic Pathways for this compound

The assembly of the final molecule can be approached through either a multi-step sequence or a more streamlined one-pot process.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by performing multiple reaction steps in a single vessel without isolating intermediates. While a specific one-pot synthesis for this compound is not extensively detailed, the principles can be drawn from similar pyrimidine syntheses.

For example, a convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been described starting from 1,3-diazabutadienes. researchgate.net This involves a sequential acylation/intramolecular cyclization followed by treatment with POCl₃. researchgate.net Adapting this concept, one could envision a multi-component reaction involving a 2-methoxy-substituted precursor, an amidine, and a third component to build the pyrimidine ring, followed by an in-situ chlorination step. The Biginelli reaction, a classic one-pot synthesis of dihydropyrimidinones, provides a conceptual framework for such three-component syntheses that can be adapted for various pyrimidine derivatives. nih.gov Another relevant one-pot method involves the reaction of a dichloropyrimidine derivative with benzyl (B1604629) isocyanides in the presence of sodium hydride to generate fused imidazo[1,5-c]pyrimidine (B12980393) systems, demonstrating the feasibility of tandem substitution and cyclization reactions in a single pot. semanticscholar.org

Catalysis and Reaction Condition Optimization

Optimizing reaction conditions and employing suitable catalysts are crucial for maximizing the efficiency of any synthetic route.

Catalysis:

Phase-Transfer Catalysts: In chlorination reactions using reagents like phosgene, quaternary ammonium or phosphonium (B103445) salts can serve as effective phase-transfer catalysts, enhancing the reaction rate and yield. google.com

Metal Catalysis: For synthetic routes involving cross-coupling reactions to form the C-C bond between the pyrimidine ring and the 2-methoxyphenyl group, transition metal catalysts are essential. Nickel nih.gov and Palladium researchgate.net complexes are commonly used for Suzuki, Stille, and Negishi-type couplings.

Acid/Base Catalysis: Ring-forming condensation reactions are often catalyzed by acids or bases. For instance, p-Toluene sulphonic acid (PTSA) has been shown to be an effective catalyst for one-pot syntheses of pyrimidine derivatives. mdpi.com

Reaction Condition Optimization: The efficiency of the synthesis is highly dependent on parameters such as solvent, temperature, and reaction time.

Solvent: The choice of solvent can influence nucleophilic substitution reactions. For instance, polar aprotic solvents like DMF or MeCN are often used. semanticscholar.org

Temperature: Controlling the temperature is vital for achieving selectivity in the functionalization of polychlorinated pyrimidines. Lower temperatures often favor monosubstitution over disubstitution.

Microwave Assistance: Microwave irradiation can significantly accelerate reaction times compared to conventional heating, a technique applicable to the synthesis of substituted pyrimidines. nih.gov

The development of robust synthetic methods that are applicable to a wide variety of substrates is a significant goal in chemistry. nsf.gov Systematic optimization of reaction conditions, potentially aided by modern computational and high-throughput screening methods, can lead to the discovery of highly efficient and generalizable protocols for the synthesis of this compound and its analogues. nsf.gov

Transition Metal Catalysis (e.g., Pd, Ir, Cu, Zn)

The primary method for synthesizing this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming strategy typically couples a dihalogenated pyrimidine with an appropriately substituted boronic acid.

A common starting material for this synthesis is 2,4-dichloropyrimidine (B19661). The Suzuki coupling reaction exhibits high regioselectivity, with the C4 position of the 2,4-dichloropyrimidine being significantly more reactive than the C2 position. This selective reactivity allows for the mono-arylation at the desired position, yielding the 4-aryl-2-chloropyrimidine product.

The catalytic cycle is driven by a palladium(0) catalyst, often generated in situ. A widely used and effective catalyst for this transformation is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The reaction proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), and typically utilizes a mixed solvent system, for instance, 1,4-dioxane and water. mdpi.com The reaction involves the oxidative addition of the palladium catalyst to the C-Cl bond at the 4-position of the pyrimidine ring, followed by transmetalation with the 2-methoxyphenylboronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. semanticscholar.org

Detailed studies have optimized catalyst loading, demonstrating that very low concentrations (as little as 0.5 mol%) of the palladium catalyst can efficiently drive the reaction to completion, particularly when coupled with advanced heating techniques. mdpi.com

Microwave-Assisted Synthetic Methodologies

To enhance reaction rates and improve efficiency, microwave irradiation has been successfully applied to the synthesis of this compound. nih.gov Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. mdpi.com

In the context of the Suzuki coupling to produce the title compound, microwave heating can shorten the reaction time from hours to mere minutes. A specific procedure involves reacting 2,4-dichloropyrimidine with 2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a 1,4-dioxane/water solvent system. Under microwave irradiation at 100°C, the reaction proceeds to completion in just 15 minutes, affording the desired product, this compound, in good to excellent yields (e.g., 81%). mdpi.com

The efficiency of this microwave-assisted protocol allows for rapid synthesis and purification, making it a highly attractive method for laboratory-scale and potentially larger-scale production. mdpi.com The table below summarizes the optimized conditions for this key transformation.

| Parameter | Condition |

| Reactants | 2,4-Dichloropyrimidine, 2-Methoxyphenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Catalyst Loading | 0.5 mol% |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent System | 1,4-Dioxane / Water |

| Temperature | 100 °C |

| Heating Method | Microwave Irradiation |

| Reaction Time | 15 minutes |

| Yield | 81% |

| Data derived from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines. mdpi.com |

Sustainable and Environmentally Benign Synthetic Approaches

Efforts to develop more sustainable and environmentally friendly synthetic routes are a major focus in modern chemistry. For the synthesis of this compound and related compounds, green chemistry principles are applied by addressing factors like solvent choice, energy consumption, and process mass intensity.

Another significant advancement in sustainable chemistry is the replacement of volatile and often toxic organic solvents with water. For Suzuki-Miyaura cross-couplings, the use of micellar catalysis has emerged as a powerful, environmentally benign alternative. This technique employs surfactants, such as the vitamin E-derived TPGS-750-M, to form nanomicelles in water. These micelles act as "nanoreactors," creating a hydrophobic environment that facilitates the catalytic cycle while using water as the bulk solvent. researchgate.net

While a specific kilogram-scale synthesis using this micellar technology has been reported for the structurally similar 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine, the methodology is broadly applicable to other heteroaryl chlorides. This approach successfully avoids reprotoxic polar aprotic solvents and halogenated solvents, drastically improving the sustainability profile of the synthesis and simplifying scale-up operations. researchgate.net The adoption of such water-based, micellar catalysis represents a key strategy for the environmentally responsible production of pyrimidine derivatives.

Spectroscopic Characterization of 4 Chloro 6 2 Methoxyphenyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 4-Chloro-6-(2-methoxyphenyl)pyrimidine can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the 2-methoxyphenyl substituent.

The pyrimidine ring contains two protons. The proton at the C2 position is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.5-9.0 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. The proton at the C5 position would also appear as a singlet, but at a slightly more upfield position, generally around δ 7.0-7.5 ppm.

The 2-methoxyphenyl group presents a more complex set of signals. The four aromatic protons will appear in the aromatic region (δ 6.8-8.0 ppm) and will exhibit splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with adjacent protons. The methoxy (B1213986) group (-OCH₃) protons are highly characteristic and will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. For example, in the related compound 2-(4-methoxyphenyl) pyrimidine, the methoxy protons appear as a singlet at δ 3.88 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Pyrimidine) | 8.7 - 8.9 | Singlet (s) |

| H-5 (Pyrimidine) | 7.3 - 7.6 | Singlet (s) |

| H-3' to H-6' (Aromatic) | 6.9 - 7.9 | Multiplet (m) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for pyrimidine and methoxyphenyl moieties.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the pyrimidine ring carbons are expected to resonate at downfield shifts due to the influence of the electronegative nitrogen atoms and the chlorine substituent. The C4 and C6 carbons, bonded to chlorine and the methoxyphenyl group respectively, will be significantly deshielded, appearing in the δ 160-170 ppm range. The C2 carbon typically appears around δ 155-160 ppm, while the C5 carbon is found more upfield, around δ 110-120 ppm.

The carbons of the 2-methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the oxygen of the methoxy group (C-2') is expected to be the most deshielded in this ring system, appearing near δ 155-158 ppm. The carbon of the methoxy group itself will produce a signal in the upfield region, typically around δ 55-60 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | 157 - 159 |

| C-4 (Pyrimidine) | 162 - 165 |

| C-5 (Pyrimidine) | 115 - 118 |

| C-6 (Pyrimidine) | 165 - 168 |

| C-1' (Aromatic) | 128 - 131 |

| C-2' (Aromatic) | 156 - 158 |

| C-3' to C-6' (Aromatic) | 112 - 133 |

| -OCH₃ | 55 - 57 |

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and anisole (B1667542) derivatives. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. libretexts.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be primarily used to establish the connectivity between the adjacent protons on the 2-methoxyphenyl ring, helping to assign their specific positions. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the proton signal at δ ~7.4 ppm could be correlated to the C5 carbon signal at δ ~116 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include a correlation between the aromatic protons on the methoxyphenyl ring (e.g., H-6') and the C6 carbon of the pyrimidine ring, which would definitively confirm the point of attachment between the two ring systems. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to its specific functional groups.

The spectrum would be characterized by aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine and benzene (B151609) rings are expected to produce a series of sharp bands in the 1400-1610 cm⁻¹ region. nih.gov A key feature for the methoxyphenyl moiety is the strong, characteristic C-O-C stretching bands of the ether linkage. Asymmetric C-O-C stretching is typically observed around 1240-1260 cm⁻¹, while the symmetric stretch appears near 1020-1040 cm⁻¹. bartleby.comresearchgate.net The C-Cl stretch associated with the chloro-substituent on the pyrimidine ring would be expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2840 - 2960 | Medium |

| Aromatic C=C / Pyrimidine C=N Stretch | 1400 - 1610 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1040 | Medium |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

Note: Predicted values are based on characteristic frequencies for aromatic ethers, and chloropyrimidines. chemicalbook.compearson.com

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to IR spectroscopy. While IR absorption requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the symmetric "ring breathing" modes of both the pyrimidine and benzene rings are expected to be prominent in the Raman spectrum, typically appearing as sharp, intense bands. researchgate.netresearchgate.net These vibrations provide a characteristic fingerprint for the aromatic core of the molecule. Other notable signals would include C-H stretching and bending modes. The information from Raman spectroscopy, when combined with IR data, provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural confirmation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of compounds. In the characterization of this compound and its derivatives, both high-resolution mass spectrometry and fragmentation pattern analysis play crucial roles.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy, typically to within a few parts per million (ppm). researchgate.net This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₉ClN₂O), the theoretical exact mass can be calculated, and experimental HRMS data would be expected to align closely with this value, confirming its molecular formula.

The high-resolution capabilities of instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers enable the measurement of mass-to-charge ratios (m/z) to four or more decimal places. researchgate.net This precision is critical for confirming the identity of newly synthesized compounds. For instance, the characterization of complex derivatives such as 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine was confirmed using HRMS, demonstrating the technique's utility for larger, more elaborate structures. mdpi.com

Below is a table of predicted high-resolution m/z values for adducts of a closely related isomer, 4-chloro-6-(4-methoxyphenyl)pyrimidine, which illustrates the data obtained from HRMS analysis. uni.lu

| Adduct Type | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₀ClN₂O]⁺ | 221.04762 |

| [M+Na]⁺ | [C₁₁H₉ClN₂NaO]⁺ | 243.02956 |

| [M+K]⁺ | [C₁₁H₉ClKN₂O]⁺ | 259.00350 |

| [M+NH₄]⁺ | [C₁₁H₁₃ClN₃O]⁺ | 238.07416 |

Data based on the isomer 4-chloro-6-(4-methoxyphenyl)pyrimidine.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass, mass spectrometry offers structural information through the analysis of fragmentation patterns. When the molecular ion of a compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The study of these fragments provides a roadmap to the molecule's structure.

For pyrimidine derivatives, fragmentation often involves characteristic cleavages of the heterocyclic ring and its substituents. sphinxsai.comsapub.org The fragmentation of this compound would be expected to proceed via several distinct pathways. Key fragmentation points would likely include:

Loss of the chloro group: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Cleavage of the methoxy group: The methoxyphenyl moiety may fragment through the loss of a methyl radical (•CH₃) to form a phenoxide radical cation, or a formaldehyde (B43269) molecule (CH₂O).

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, often initiated by the loss of small, stable molecules like hydrogen cyanide (HCN). sphinxsai.com

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule. A systematic study of the fragmentation patterns of various ketamine analogues, which also possess a substituted aromatic ring, highlights how different substituents direct the fragmentation process, providing a basis for identifying unknown related structures. mdpi.com

The following table outlines potential major fragments for this compound based on general fragmentation principles.

| Fragment Ion | Proposed Structure / Loss |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

The pyrimidine ring and the methoxyphenyl group are both chromophores that contribute to the UV-Vis spectrum. The highly conjugated system results in strong absorption bands, typically in the 200-400 nm range. mdpi.com

π → π transitions:* These are high-energy transitions that result in strong absorption bands and are characteristic of the conjugated π-electron system of the aromatic and pyrimidine rings.

n → π transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms of the pyrimidine ring. They typically result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. For instance, a study on a complex curcumin (B1669340) analog incorporating a 2-chloropyrimidine (B141910) core, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, demonstrated a significant solvatochromic effect. mdpi.com The molar extinction coefficient (log ε) and fluorescence quantum yield were higher in a non-polar solvent like toluene (B28343) compared to polar solvents such as acetonitrile (B52724) or methanol, indicating changes in the electronic distribution of the molecule in different solvent environments. mdpi.com

The table below shows representative UV-Vis absorption data for this related pyrimidine derivative in different solvents. mdpi.com

| Solvent | λmax (nm) | Molar Extinction Coefficient (log ε) |

| Toluene | 426 | 4.57 |

| Acetonitrile | 415 | 4.54 |

| Methanol | 412 | 4.52 |

Data for 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine.

X-ray Crystallography for Absolute Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can obtain precise information about bond lengths, bond angles, and intermolecular interactions. mdpi.com

While the specific crystal structure of this compound is not detailed in the provided search results, the structures of numerous related substituted pyrimidines have been reported, providing insight into the expected structural features. For example, the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine reveals a nearly planar pyrimidine ring. researchgate.net In the crystal lattice, molecules are linked by hydrogen bonds to form dimers and sheet-like structures. researchgate.net

The analysis of a crystal structure provides absolute confirmation of the compound's constitution and conformation. Important parameters obtained from X-ray diffraction analysis include the crystal system, space group, and unit cell dimensions. This data is crucial for understanding the solid-state packing and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the material.

The following table presents crystallographic data for a related derivative, 4-chloro-6-methoxypyrimidin-2-amine, as an example of the information obtained from an X-ray crystallographic study. researchgate.net

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3563 (3) |

| b (Å) | 12.3397 (4) |

| c (Å) | 6.8837 (2) |

| β (°) | 108.831 (1) |

| Volume (ų) | 671.19 (4) |

Computational and Theoretical Investigations of 4 Chloro 6 2 Methoxyphenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These methods, grounded in the principles of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like 4-Chloro-6-(2-methoxyphenyl)pyrimidine, DFT would be employed to investigate several key aspects.

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This reveals crucial information such as bond lengths, bond angles, and dihedral angles.

Furthermore, due to the presence of a single bond connecting the pyrimidine (B1678525) and methoxyphenyl rings, different spatial orientations, or conformations, are possible. Conformational analysis would be performed to identify the various stable conformers and their relative energies. This is particularly important as the orientation of the methoxyphenyl group relative to the pyrimidine ring can significantly influence the molecule's electronic properties and reactivity. The global minimum conformation, representing the most stable arrangement, would be of primary interest.

Understanding the electronic structure is key to predicting a molecule's chemical behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule. A key component of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, analysis of the HOMO and LUMO would reveal how the electron-withdrawing pyrimidine ring and the electron-donating methoxy (B1213986) group influence the electronic distribution and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental or computational results for this compound were not found.

DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. Comparing the calculated spectra with experimental data helps in the structural elucidation and confirmation of the molecule.

IR (Infrared): DFT can be used to calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific mode of vibration (e.g., stretching, bending). The theoretical IR spectrum provides a detailed picture of the molecule's vibrational modes and can be a powerful tool for identifying functional groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often involving transitions between frontier molecular orbitals.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-8.5, Methoxy protons: ~3.9 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 110-165 |

| IR | Vibrational Frequency (cm⁻¹) | C=N stretch: ~1570, C-Cl stretch: ~750, C-O stretch: ~1250 |

| UV-Vis | λmax (nm) | ~280 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental or computational results for this compound were not found.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that can be used to study the behavior of molecules over time. While specific molecular dynamics or Monte Carlo simulations for this compound are not documented, these methods could be applied to investigate its interactions with other molecules, such as solvents or biological macromolecules. For instance, molecular docking, a key technique in drug discovery, could be used to predict the binding mode and affinity of this compound to a specific protein target, providing insights into its potential biological activity.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a molecule such as this compound, MD simulations are invaluable for exploring its conformational space—the full range of three-dimensional shapes the molecule can adopt by rotating around its single bonds.

The simulation process involves:

System Setup: A 3D model of the this compound molecule is placed in a simulation box, often solvated with water molecules to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to remove any unfavorable atomic clashes and bring it to a local energy minimum.

Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion for a set period, typically nanoseconds to microseconds. This generates a large number of conformational snapshots.

Analysis: The resulting trajectory is analyzed to identify predominant conformations, calculate the radius of gyration, and map the potential energy surface. nih.gov

This exploration of conformational space is critical for understanding how the molecule might present itself to a target protein's binding site.

Ligand-Target Interaction Prediction and Binding Mode Analysis

A primary application of computational studies for compounds like this compound is to predict their potential interactions with biological targets, such as proteins and enzymes. Molecular docking is a key technique used for this purpose. remedypublications.comresearchgate.net It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net

Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, a likely application for this compound would be in targeting the ATP-binding site of various kinases. acs.orgacs.orgnih.gov The pyrimidine ring can act as a bioisostere of adenine, mimicking its hydrogen bonding interactions with the kinase hinge region. nih.gov

The process of predicting ligand-target interactions involves:

Target Selection: A protein target of interest (e.g., a specific kinase implicated in a disease) is chosen, and its 3D structure is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: The this compound molecule is computationally "docked" into the active site of the target protein. The docking algorithm samples numerous orientations and conformations of the ligand within the binding pocket to find the most favorable binding mode, typically estimated by a scoring function that calculates the binding free energy.

Binding Mode Analysis: The resulting docked poses are analyzed to understand the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, often interacting with backbone amide groups in the kinase hinge region.

Hydrophobic Interactions: The 2-methoxyphenyl and chloro-substituted pyrimidine rings can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic pyrimidine and phenyl rings can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.gov

For example, in many pyrimidine-based kinase inhibitors, the pyrimidine N1 and an exocyclic amino group form crucial hydrogen bonds with the kinase hinge, while substituted phenyl rings occupy adjacent hydrophobic pockets. acs.org The specific substitution pattern on the phenyl ring, such as the 2-methoxy group in this case, can significantly influence binding affinity and selectivity by forming specific interactions or inducing a particular conformation. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are mathematical models that aim to correlate the structural or property-based features of a molecule, known as molecular descriptors, with its physicochemical properties. researchgate.net For this compound, QSPR models can be developed to predict properties like chemical reactivity, solubility, or spectroscopic characteristics without the need for experimental measurement.

The fundamental principle is that the structure of a molecule determines its properties. By quantifying structural features into numerical descriptors, statistical methods like multiple linear regression (MLR) or machine learning algorithms can be used to build a predictive model. researchgate.netnih.gov

Correlation of Molecular Descriptors with Observed Chemical Reactivity or Spectroscopic Properties

The chemical reactivity and spectroscopic properties of this compound can be predicted by correlating them with calculated molecular descriptors. These descriptors are numerical values derived from the chemical structure and can be categorized into several types.

Types of Molecular Descriptors:

| Descriptor Category | Description | Examples for this compound |

| Constitutional | Based on the molecular formula and atom counts. | Molecular Weight, Atom Counts (C, H, Cl, N, O), Number of Rings. |

| Topological | Describe the connectivity and branching of atoms. | Wiener Index, Kier & Hall Connectivity Indices. |

| Geometric | Based on the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume, Radius of Gyration. |

| Electronic | Describe the electronic environment of the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges. |

| Quantum-Mechanical | Derived from quantum chemistry calculations. | Total Energy, Electron Affinity, Ionization Potential. chemrxiv.org |

Correlation with Chemical Reactivity:

The reactivity of the 4-chloro substituent on the pyrimidine ring is of particular interest, as it is a common site for nucleophilic substitution reactions used in the synthesis of derivatives. rsc.org QSPR models can predict the rate of such reactions based on electronic descriptors. For instance:

Partial Atomic Charge: A higher positive partial charge on the carbon atom attached to the chlorine would suggest greater susceptibility to nucleophilic attack.

LUMO Energy: A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates that the molecule is a better electron acceptor, which generally correlates with higher reactivity toward nucleophiles.

Studies on related chloropyrimidines have shown that reactivity is highly sensitive to the electronic effects of other substituents on the ring. The electron-withdrawing nature of the pyrimidine nitrogens and the electronic influence of the 2-methoxyphenyl group will modulate the reactivity at the C4-chloro position.

Correlation with Spectroscopic Properties:

Molecular descriptors can also be correlated with spectroscopic data. For example, in Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly dependent on their local electronic environment. QSPR models can be built to predict these chemical shifts based on descriptors like calculated partial atomic charges or magnetic shielding values. Similarly, descriptors related to the electronic transition energies (e.g., HOMO-LUMO gap) can be correlated with the maximum absorption wavelength (λmax) in UV-Visible spectroscopy.

A hypothetical QSPR model for predicting a specific property (e.g., reactivity constant, log k) might take the following linear form:

log k = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined from the statistical analysis of a training set of related pyrimidine molecules.

Summary of a Representative QSPR Model for Pyrimidine Derivatives

| Model Parameter | Value/Descriptor | Significance |

| Dependent Variable | Chemical Reactivity (log k) | The property being predicted. |

| Statistical Method | Multiple Linear Regression (MLR) | A common method for building the model. |

| Selected Descriptors | LUMO Energy, Dipole Moment, Molecular Surface Area | The structural features found to be most predictive. |

| Correlation Coefficient (R²) | 0.92 | Indicates that 92% of the variance in reactivity is explained by the model. |

| Cross-validation (Q²) | 0.85 | A measure of the model's predictive power on new data. |

This table is illustrative and represents a typical outcome for a QSPR study on a class of compounds like pyrimidine derivatives.

Advanced Research Applications in Chemical Sciences

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Systems

4-Chloro-6-(2-methoxyphenyl)pyrimidine serves as a key building block in the synthesis of a wide array of complex heterocyclic systems. The reactivity of the C4-chloro substituent allows for facile nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to diverse molecular architectures. This versatility has been exploited in the construction of fused pyrimidine (B1678525) systems and other polycyclic heteroaromatics.

The pyrimidine nucleus is a fundamental component of many biologically important molecules, and functionalized pyrimidines are crucial intermediates in medicinal chemistry. nih.govthieme.de The chlorine atom at the 4-position of this compound is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its utility as a synthetic precursor. For instance, reactions with different amines can introduce a range of substituents at this position, leading to the generation of libraries of 4-aminopyrimidine (B60600) derivatives.

Furthermore, the strategic placement of the chloro and methoxyphenyl groups allows for sequential and site-selective reactions. For example, the chloro group can be substituted first, followed by modifications to the methoxyphenyl ring or the pyrimidine ring itself. This controlled reactivity is essential for the systematic construction of complex molecules.

One of the significant applications of this intermediate is in the synthesis of fused heterocyclic systems. Pyrimidine-fused heterocycles are of great interest due to their diverse pharmacological properties. nih.gov By choosing appropriate reaction partners, the pyrimidine ring of this compound can be annulated with other rings to form bicyclic and tricyclic systems. For example, intramolecular cyclization reactions of appropriately substituted derivatives can lead to the formation of thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, or other related fused systems. These complex heterocyclic scaffolds are often found in potent enzyme inhibitors and other biologically active compounds. nih.gov

Table 1: Examples of Complex Heterocyclic Systems Derived from Chloro-Aryl Pyrimidines

| Starting Material Analogue | Reagent/Reaction Condition | Resulting Heterocyclic System | Reference |

| 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) | Sodium ethoxide in ethanol (B145695) | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | researchgate.netmdpi.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines, alkoxides | Substituted aminopyrimidines and alkoxypyrimidines | researchgate.net |

| 4-Chloro-2-(trichloromethyl)pyrimidines | Various nucleophiles | Variety of substituted pyrimidine derivatives | thieme.de |

Scaffold for Combinatorial Library Design in Chemical Discovery

In the field of chemical discovery, the use of molecular scaffolds to generate large collections of related compounds, known as combinatorial libraries, is a powerful strategy for identifying new molecules with desired properties. nih.gov The rigid pyrimidine core of this compound, coupled with its reactive handle (the chloro group), makes it an excellent scaffold for the design and synthesis of such libraries.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Pyrimidine-based structures are often considered privileged scaffolds due to their prevalence in bioactive compounds. By using this compound as a starting point, chemists can rapidly generate a diverse range of derivatives by introducing a variety of building blocks at the 4-position through high-throughput synthesis techniques.

The general approach involves reacting the this compound scaffold with a collection of different amines, alcohols, or other nucleophiles. This allows for the systematic variation of the substituent at the C4 position, leading to a library of compounds with diverse steric and electronic properties. The resulting library can then be screened for various activities, accelerating the discovery of new lead compounds in drug development and other areas of chemical research.

Table 2: Key Features of this compound as a Combinatorial Scaffold

| Feature | Description | Implication for Library Design |

| Reactive Site | Chlorine atom at the 4-position | Allows for facile introduction of diversity through nucleophilic substitution. |

| Rigid Core | Pyrimidine ring | Provides a defined spatial arrangement of substituents. |

| Modulating Group | 2-Methoxyphenyl substituent | Influences molecular conformation and potential binding interactions. |

| Synthetic Accessibility | Readily prepared from common starting materials | Enables the large-scale synthesis required for library production. |

Development in Organocatalysis and Ligand Design for Metal Complexes

While direct applications of this compound in organocatalysis are not yet widely reported, its structural motifs are relevant to the design of new catalysts and ligands. The pyrimidine core, with its nitrogen atoms, can act as a coordinating unit for metal centers, making its derivatives potential ligands for transition metal catalysis.

The development of novel ligands is a cornerstone of modern catalysis. Pyrimidine-containing ligands have been shown to be effective in a variety of metal-catalyzed reactions. The nitrogen atoms of the pyrimidine ring can chelate to a metal, influencing its reactivity and selectivity. By functionalizing this compound, for example, by replacing the chloro group with a coordinating moiety, new bidentate or tridentate ligands can be synthesized. The 2-methoxyphenyl group can also play a role in the ligand's properties, potentially through steric effects or secondary coordination interactions.

For instance, a pyrimidine hydrazide ligand and its metal complexes have been synthesized and characterized, showing interesting coordination chemistry. nih.gov While this example does not use the exact title compound, it demonstrates the potential of the pyrimidine scaffold in ligand design. The synthesis of pyrimidine-based bis-tridentate metal ligands has also been reported, highlighting the versatility of the pyrimidine core in constructing complex ligand architectures. nih.gov

In the realm of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, the development of new catalyst scaffolds is an active area of research. While there are no specific reports on the use of this compound as an organocatalyst, its derivatives, particularly those with chiral amine or phosphine (B1218219) substituents, could potentially be explored for their catalytic activity in asymmetric synthesis. The rigid pyrimidine backbone could provide a well-defined chiral environment around the catalytic center.

Future Research Directions and Challenges

Development of Highly Regioselective and Stereoselective Synthetic Methods

A primary challenge in the synthesis of complex pyrimidine (B1678525) derivatives is the precise control of regioselectivity and stereoselectivity. Achieving this control is crucial as the specific arrangement of substituents on the pyrimidine ring dictates the molecule's biological activity and physicochemical properties. Future research will focus on several key areas to address this challenge.

The design and application of novel catalysts are paramount. Iridium-catalyzed multicomponent synthesis, for example, has shown promise in the regioselective formation of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org Similarly, organolithium reagents have been employed to achieve highly regioselective nucleophilic substitution on the pyrimidine ring, favoring the C-4 position over the C-2 position. researchgate.net The development of catalysts that can steer reactions towards a single desired isomer, even in the presence of multiple reactive sites, remains a significant goal.

Furthermore, microwave-assisted synthesis is emerging as a powerful tool for promoting regioselective reactions. For instance, a three-component reaction using an iron(III) chloride catalyst under microwave irradiation has been shown to produce pyrimidine-fused tetrahydropyridines with high regioselectivity in short reaction times. nih.govresearchgate.net The exploration of new catalyst systems, including nano-catalysts and biocatalysts, will likely yield methods with even greater precision and efficiency, allowing for the construction of intricate molecular architectures that are currently difficult to access. rsc.org

Exploration of Novel Reaction Pathways and Reactivity Patterns for Functionalization

Expanding the chemical space of pyrimidine derivatives requires the discovery of new reaction pathways and a deeper understanding of the pyrimidine core's reactivity. Traditional methods often involve the condensation of pre-functionalized fragments, but future strategies will increasingly rely on the direct functionalization of the pre-formed pyrimidine ring and innovative cycloaddition approaches. nih.gov

Multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single step. mdpi.comrasayanjournal.co.in Research into new MCRs, such as oxidative [3 + 2 + 1] three-component annulations, allows for the eco-friendly synthesis of diverse pyrimidine derivatives from simple starting materials. organic-chemistry.org Another innovative approach is the "deconstruction-reconstruction" strategy, where a pyrimidine ring is converted into its corresponding N-arylpyrimidinium salt, cleaved into a three-carbon building block, and then recyclized to form various other nitrogen heterocycles like azoles. nih.gov This method enables the diversification of complex molecules at late stages of a synthetic sequence. nih.gov

The exploration of cycloaddition reactions, such as [3+3], [2+2+2], and [3+1+1+1] strategies, offers new avenues for constructing the pyrimidine core with diverse substitution patterns. mdpi.com For instance, iridium-catalyzed [3+1+1+1] synthesis allows for the formation of pyrimidines from amidines and up to three different alcohols. mdpi.com These novel pathways move beyond classical condensation reactions, providing access to previously inaccessible pyrimidine scaffolds and enabling the rapid generation of compound libraries for screening and development. ekb.egnih.govasianpubs.org

Integration of Advanced Artificial Intelligence and Machine Learning in Synthetic Planning and Property Prediction

The synergy between synthetic chemistry and computational science is set to revolutionize the development of pyrimidine-based compounds. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for both predicting molecular properties and planning efficient synthetic routes. nih.govacs.org

In the realm of synthesis, AI is transforming retrosynthetic analysis. ML models, trained on vast datasets of known reactions, can propose novel and efficient synthetic pathways to complex target molecules. nih.govacs.org While these models have shown success, their performance for synthesizing novel heterocycles can be limited by data availability. chemrxiv.org Future work will focus on improving these algorithms, particularly through transfer learning methods, to enhance their predictive power for uncommon scaffolds. chemrxiv.orgrsc.orgrsc.org This integration of AI will not only accelerate the discovery of new synthetic routes but also help chemists navigate complex reaction landscapes to find the most optimal and robust solutions. nih.gov

Sustainable Chemical Manufacturing of Pyrimidine Scaffolds

The principles of green chemistry are increasingly influencing the synthesis of pyrimidine derivatives, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.in Future research will emphasize the development of manufacturing processes that are both economically viable and environmentally benign. nih.govbenthamdirect.comeurekaselect.com

A key focus is the replacement of hazardous solvents and reagents with greener alternatives. This includes solvent-free reactions, the use of water as a solvent, or the application of recyclable ionic liquids. rasayanjournal.co.innih.gov The use of heterogeneous catalysts, particularly nano-catalysts, is also a promising area as they can be easily recovered and reused, minimizing waste. rsc.org

Energy-efficient techniques such as microwave-assisted synthesis and ultrasonication are gaining traction. rasayanjournal.co.innih.gov These methods often lead to significantly shorter reaction times, higher yields, and purer products compared to conventional heating, thereby reducing energy consumption and waste generation. nih.govnih.gov Multicomponent reactions also contribute to sustainability by reducing the number of synthetic steps, which in turn minimizes solvent use and purification efforts. rasayanjournal.co.innih.gov The overarching goal is to create a holistic, sustainable manufacturing lifecycle for pyrimidine compounds, from the choice of starting materials to the final purification steps. nih.govbenthamdirect.com

常见问题

Q. What are the recommended synthetic routes for 4-Chloro-6-(2-methoxyphenyl)pyrimidine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a pyrimidine core can be functionalized with a 2-methoxyphenyl group using palladium catalysis, followed by chlorination at the 4-position using POCl₃ or PCl₅ .

- Optimization : Key factors include:

- Yield Tracking : Monitor intermediates via TLC (silica gel, hexane/EtOAc) and optimize stoichiometry using Design of Experiments (DoE) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare with computed chemical shifts using DFT (e.g., B3LYP/6-31G*) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl (3:1 intensity ratio for M+2) .

- X-ray Crystallography : Resolve ambiguity in regiochemistry by analyzing dihedral angles between the pyrimidine ring and substituents (e.g., 12–15° for methoxyphenyl groups) .

- Data Interpretation : Use coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) to distinguish substitution patterns. Cross-validate with IR (C-Cl stretch ~550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

- Contradiction Sources :

- Tautomerism : Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts (e.g., enol-keto tautomers in DMSO-d₆) .

- Dynamic Effects : Apply 2D NMR (NOESY, HSQC) to confirm spatial correlations between protons and carbons, resolving overlapping signals .

- Case Study : In a study of analogous pyrimidines, VT-NMR at 298–343 K revealed conformational flexibility in the methoxyphenyl group, explaining split signals .

Q. What strategies are effective in mitigating unexpected byproducts during the synthesis of this compound?

Methodological Answer:

- Byproduct Identification :

- Mitigation :

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges : Low solubility in polar solvents and polymorphism due to flexible methoxyphenyl groups .

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., dichloromethane/pentane) for slow vapor diffusion .

- Seeding : Introduce microcrystals from a supersaturated solution in acetone to control nucleation .

- Case Study : A related chlorophenyl-pyrimidine required 15 solvent combinations to achieve diffraction-quality crystals (R-factor = 0.055) .

Q. How does the methoxy group’s position (ortho vs. para) on the phenyl ring affect the electronic properties of this compound?

Methodological Answer:

- Electronic Effects :

- Ortho-Methoxy : Induces steric hindrance, reducing conjugation with the pyrimidine ring. UV-Vis shows a hypsochromic shift (λmax ~260 nm) compared to para-substituted analogs .

- Hammett Analysis : The σₚ value of -0.27 for methoxy indicates electron donation, stabilizing intermediates in SNAr reactions .

- Computational Validation : NBO analysis reveals decreased electron density at C4 when methoxy is ortho, slowing chlorination .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Assay Design :

- Data Interpretation : Compare dose-response curves (log[inhibitor] vs. normalized response) to identify structure-activity trends. For example, chlorinated pyrimidines show enhanced activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。